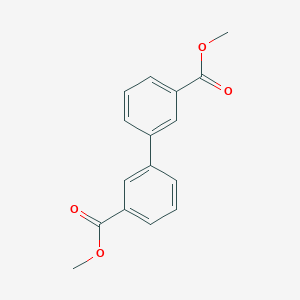

Dimethyl biphenyl-3,3'-dicarboxylate

説明

Dimethyl biphenyl-3,3’-dicarboxylate, also known as Biphenyl dimethyl dicarboxylate, is an organic compound with the molecular formula C16H14O4 . It belongs to the class of organic compounds known as biphenyls and derivatives, which are organic compounds containing two benzene rings linked together by a C-C bond .

Synthesis Analysis

The synthesis of Dimethyl biphenyl-3,3’-dicarboxylate involves several steps. It has been used as an intermediate in the synthesis of 4,40-dimethoxybiphenyl-3,30-biphenyldicarboxylic acid, an organic linker for use in the synthesis of coordination polymers . A novel triarylamine derivative dimethyl-4′-(diphenylamino)biphenyl-3,5-dicarboxylate was synthesized and characterized using spectroscopic and single crystal X-ray diffraction analysis .Molecular Structure Analysis

The molecular structure of Dimethyl biphenyl-3,3’-dicarboxylate is planar due to the centrosymmetric nature of the molecule, with an inversion center located at the midpoint of the C—C bond between the two rings . The benzene rings are coplanar due to symmetry .Physical And Chemical Properties Analysis

Dimethyl biphenyl-3,3’-dicarboxylate has a density of 1.2±0.1 g/cm3, a boiling point of 407.0±38.0 °C at 760 mmHg, and a flash point of 204.7±25.2 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds .科学的研究の応用

Therapeutic Applications in Liver Diseases

Dimethyl biphenyl-3,3'-dicarboxylate, specifically in the form of Dimethyl dimethoxy biphenyl (DDB) dicarboxylate, has been applied in therapeutic modalities for liver diseases, particularly hepatitis virus. It has demonstrated protective potential against abnormal fat metabolism and has shown anti-inflammatory, analgesic, and antipyretic effects in experimental models (Abdallah et al., 2022).

Cancer Chemopreventive Potential

Research indicates that Dimethyl dicarboxylate biphenyl (DDB) possesses chemopreventive activity. Novel analogs of DDB have shown potential as cancer preventive agents, particularly effective in inhibiting skin tumor promotion in in vivo tests (Hsin-Yi Hung et al., 2012). Additionally, DDB has shown chemopreventive effects on hepatocarcinogenesis in vitro, suggesting potential for cancer prevention (Hua Sun & Geng-tao Liu, 2005).

Applications in Coordination Polymers

Dimethyl biphenyl-3,3'-dicarboxylate has been used in the synthesis of coordination polymers, showing diverse structural types and properties, including catalytic activity. These compounds are significant in the field of inorganic chemistry and materials science (Xiao-Chun Cheng et al., 2022).

Gas Sorption and Proton Conductivity

Lanthanide-Potassium Biphenyl-3,3'-disulfonyl-4,4'-dicarboxylate frameworks have been studied for their potential in gas sorption, proton conductivity, and luminescent sensing of metal ions. These properties are relevant in environmental science and materials engineering (Li‐juan Zhou et al., 2016).

Interferon Signal Transduction and Anti-HBV Activity

Biphenyl dimethyl dicarboxylate (DDB) has shown potential as a hepatoprotectant with anti-HBV properties, stimulating Jak/Stat signaling and inducing the expression of interferon alpha-stimulated genes (S. Joo et al., 2006).

Potential as Ionophore in Membrane Sensors

DDB has been used as an ionophore in membrane sensors for barium ions, showing high selectivity and stability, relevant in analytical chemistry (S. Hassan et al., 2003).

Solid-State Structures and Synthesis

The solid-state structures and synthesis processes of various dimethyl biphenyl dicarboxylate derivatives have been explored, contributing to the field of organic chemistry and material science (M. Pomerantz et al., 2002).

Antidepressant Potential

Diphenyl dimethyl bicarboxylate (DDB) has shown antidepressant potential in a modified forced swimming test, suggesting its use in neurobehavioral and psychiatric research (A. Mahfoz, 2021).

Applications in Photovoltaic Cells

Research on carboxylated cyanine dyes derived from dimethyl biphenyl-3,3'-dicarboxylate has shown promising applications in improving the photoelectric conversion efficiency of dye-sensitized solar cells, contributing to renewable energy technology (Wenjun Wu et al., 2009).

Safety And Hazards

特性

IUPAC Name |

methyl 3-(3-methoxycarbonylphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-19-15(17)13-7-3-5-11(9-13)12-6-4-8-14(10-12)16(18)20-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCRVAPBPPFMTNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10295824 | |

| Record name | dimethyl biphenyl-3,3'-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10295824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl biphenyl-3,3'-dicarboxylate | |

CAS RN |

1751-97-9 | |

| Record name | 1751-97-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dimethyl biphenyl-3,3'-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10295824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

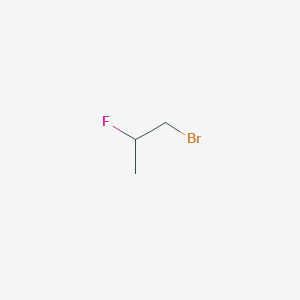

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, bromide](/img/structure/B167522.png)